REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7](C(O)=O)=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12].[N:20]1C=CC=CC=1.C(O)(C)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7]([NH2:20])=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12]
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Name
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3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid
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Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(OC=2C(=NC=CC2C)C(=O)O)C=C(C1)Cl
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Name
|
|
Quantity
|
12 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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TEA
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Quantity
|
1.627 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
944 μL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
2.79 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with water (100 mL)
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Type
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CONCENTRATION
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Details
|
The combined organic extracts were concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in TFA (20 mL)
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Type
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CUSTOM
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Details
|
After this time, the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL)
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Type
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EXTRACTION
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Details
|
The organic extract
|
Type
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CONCENTRATION
|
Details
|
was concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-30% EtOAc/CH2Cl2
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC=2C(=NC=CC2C)N)C=C(C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |